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Core Science & Biosynthesis

Foundational

Structural Elucidation and Physicochemical Profiling of 3-(5-Methylfuran-2-yl)isoxazol-5-amine: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In contemporary drug discovery, heterocyclic motifs such as the furan-isoxazole-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In contemporary drug discovery, heterocyclic motifs such as the furan-isoxazole-amine scaffold are highly valued for their ability to act as bioisosteres, hinge-binding elements in kinase inhibitors, and modulators of protein-protein interactions. 3-(5-Methylfuran-2-yl)isoxazol-5-amine is a specialized fragment molecule that presents unique electronic and steric properties.

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the physicochemical characterization of this compound. This guide details the causal logic and step-by-step methodologies required to determine its exact molecular weight via High-Resolution Mass Spectrometry (HRMS) and to elucidate its 3D atomic arrangement via Single-Crystal X-Ray Diffraction (SC-XRD).

Physicochemical Profiling & Molecular Weight Determination

Before advancing to complex structural biology assays, the exact mass and molecular formula of the synthesized entity must be unambiguously confirmed.

Theoretical Parameters

The compound consists of a 5-methylfuran ring covalently linked to the 3-position of an isoxazol-5-amine core.

  • Chemical Formula: C₈H₈N₂O₂

  • Standard Molecular Weight: 164.16 g/mol

  • Monoisotopic Mass: 164.0586 Da

High-Resolution Mass Spectrometry (HRMS) Protocol

To verify the compound's identity and rule out isobaric impurities, HRMS utilizing an Orbitrap or Time-of-Flight (TOF) analyzer is mandatory. The high mass accuracy of these systems allows for the detection of isotopic fine structure and provides confident elemental composition prediction[1].

Causality in Experimental Design: We utilize Electrospray Ionization in positive mode (ESI+) because the primary amine (-NH₂) on the isoxazole ring is highly susceptible to protonation. A mobile phase containing 0.1% Formic Acid forces the equilibrium toward the [M+H]+ state, ensuring maximum signal intensity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol (MeOH). Dilute 1:100 in 50% MeOH / 50% Water containing 0.1% Formic Acid.

  • Introduction: Inject 5 µL of the diluted sample into the HRMS system via direct infusion or a short C18 trap column (flow rate: 0.3 mL/min).

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 250 °C to facilitate efficient droplet evaporation and gas-phase ion generation.

  • Mass Analysis: Scan the m/z range of 50–500 using an Orbitrap mass analyzer set to a resolution of at least 60,000 (at m/z 200).

  • Data Processing: Extract the exact mass for the [M+H]+ ion. The theoretical target is m/z 165.0658. A mass error of <3 ppm self-validates the chemical formula.

HRMS_Workflow A Sample Preparation (0.1% FA in MeOH/H2O) B Electrospray Ionization (ESI+ Mode, 3.5 kV) A->B C Orbitrap Mass Analyzer (Res: 60,000) B->C D Exact Mass Determination (m/z 165.0658 [M+H]+) C->D E Formula Confirmation (Mass Error < 3 ppm) D->E

Fig 1: Step-by-step HRMS workflow for exact mass determination.

Crystal Structure Elucidation

While HRMS confirms the molecular formula, Single-Crystal X-Ray Diffraction (SC-XRD) is required to understand the spatial arrangement, planarity, and hydrogen-bonding networks of 3-(5-Methylfuran-2-yl)isoxazol-5-amine.

Crystallization Strategy

Causality in Experimental Design: Small heterocyclic amines often suffer from polymorphism or co-crystallize with atmospheric water. We employ the Vapor Diffusion method using a Dichloromethane (DCM) / Hexane system. DCM acts as a good solvent, while Hexane (the anti-solvent) slowly diffuses into the droplet. This slow kinetic process allows the -NH₂ group to form ordered, thermodynamically stable intermolecular hydrogen bonds with the isoxazole nitrogen/oxygen of adjacent molecules, yielding diffraction-quality single crystals.

SC-XRD Analytical Protocol

Once a crystal of suitable dimensions (e.g., 0.2×0.2×0.1 mm) is isolated, it is subjected to X-ray diffraction.

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop using paratone oil. Immediately transfer it to the goniometer under a 100 K nitrogen cold stream. Reasoning: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the light hydrogen atoms attached to the amine group.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å). Copper radiation is preferred over Molybdenum for light-atom structures (C, H, N, O) as it yields stronger anomalous dispersion and higher overall diffraction intensity.

  • Data Reduction: Integrate the diffraction spots and apply multi-scan absorption corrections.

  • Structure Solution & Refinement:

    • Solve the phase problem using direct methods or intrinsic phasing.

    • Refine the structure using SHELXL , the industry-standard program for the least-squares refinement of crystal structures from diffraction data[2].

    • Utilize Olex2 as the graphical user interface (GUI) to visualize the electron density maps, assign atom types, and generate the final Crystallographic Information File (CIF)[3].

  • Validation: Ensure the final R1​ value is <0.05 and that the goodness-of-fit (GooF) is near 1.0.

XRD_Pipeline N1 Crystal Growth (Vapor Diffusion) N2 Data Collection (Cu Kα, 100 K) N1->N2 N3 Data Reduction (Integration & Scaling) N2->N3 N4 Structure Solution (Intrinsic Phasing) N3->N4 N5 Refinement (SHELXL) Least-Squares N4->N5 N6 Visualization (Olex2) CIF Generation N5->N6

Fig 2: SC-XRD data collection and structural refinement pipeline.

Quantitative Data Summaries

To facilitate rapid review by drug development teams, the targeted physicochemical and crystallographic parameters are summarized below.

Table 1: Physicochemical & HRMS Parameters
ParameterValueAnalytical Significance
Chemical Formula C₈H₈N₂O₂Base composition
Molecular Weight 164.16 g/mol Stoichiometric calculations
Monoisotopic Mass 164.0586 DaExact mass for HRMS targeting
Target [M+H]+ 165.0658 m/z Primary ESI+ adduct
Acceptable Mass Error <3.0 ppmConfirms absence of isobaric interference
Table 2: Target Crystallographic Refinement Metrics
MetricTarget ThresholdJustification
Temperature 100 KReduces thermal motion for H-atom resolution
Radiation Source Cu K α ( λ=1.54184 Å)Maximizes diffraction intensity for light atoms
R-factor ( R1​ ) <5.0% Indicates high agreement between model and data
Goodness-of-Fit (S) 0.95−1.05 Validates the weighting scheme in SHELXL
Residual Electron Density <0.5e−/A˚3 Confirms no missing atoms or solvent molecules

References

  • OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals (Journal of Applied Crystallography) URL:[Link]

  • Crystal structure refinement with SHELXL Source: IUCr Journals (Acta Crystallographica Section C) URL:[Link]

Sources

Exploratory

Binding Affinity and Target Receptor Profiling of 3-(5-Methylfuran-2-yl)isoxazol-5-amine: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, the rigorous biophysical characterization of fragment hits and lead scaffolds is paramount. 3-(5-Methylfuran-2-yl)isoxazol-5-amine (CAS: 1042641-10-0) represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the rigorous biophysical characterization of fragment hits and lead scaffolds is paramount. 3-(5-Methylfuran-2-yl)isoxazol-5-amine (CAS: 1042641-10-0) represents a highly privileged chemical building block. Combining the hydrogen-bonding potential of a 5-aminoisoxazole core with the lipophilic vector of a 5-methylfuran ring, this scaffold serves as a potent starting point for targeting kinase hinge regions, metalloenzymes, and select G-protein-coupled receptors (GPCRs).

This technical whitepaper provides a self-validating framework for evaluating the binding affinity and thermodynamic profile of 3-(5-Methylfuran-2-yl)isoxazol-5-amine against putative target receptors.

Structural Rationale and Pharmacophore Mapping

The utility of 3-(5-Methylfuran-2-yl)isoxazol-5-amine stems directly from its structural causality. The 5-aminoisoxazole moiety is a well-documented pharmacophore capable of acting as both a hydrogen bond donor and acceptor. For example, in metalloenzymes like Tryptophan 2,3-Dioxygenase 2 (TDO2), the aminoisoxazole core is strictly required for target inhibition, anchoring the molecule within the catalytic pocket .

  • 5-Amino Group: Acts as a critical hydrogen bond donor, essential for interacting with the backbone carbonyls of kinase hinge regions or the active site residues of metalloenzymes.

  • Isoxazole Core: The nitrogen and oxygen heteroatoms serve as hydrogen bond acceptors, dictating the spatial orientation of the molecule.

  • 5-Methylfuran-2-yl Ring: Provides a lipophilic vector. The methyl substitution enhances the hydrophobic packing against adjacent selectivity filters (e.g., the gatekeeper residue in kinases), driving target selectivity and increasing the residence time ( 1/koff​ ).

Pharmacophore Core 3-(5-Methylfuran-2-yl) isoxazol-5-amine N1 5-Amino Group (H-Bond Donor) Core->N1 N2 Isoxazole Core (H-Bond Acceptor) Core->N2 N3 5-Methylfuran Ring (Lipophilic Vector) Core->N3 T1 Kinase Hinge Region / Metalloenzyme Core N1->T1 Anchoring N2->T1 Orientation T2 Hydrophobic Pocket (e.g., Selectivity Filter) N3->T2 Affinity & Selectivity

Fig 1. Logical relationship mapping of the compound's pharmacophore to target receptor sites.

Self-Validating Biophysical Workflows

To ensure scientific integrity, binding affinity cannot be determined by a single assay. We employ an orthogonal, self-validating workflow utilizing Surface Plasmon Resonance (SPR) for real-time kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

SPR is utilized to determine the equilibrium dissociation constant ( KD​ ) alongside the association ( kon​ ) and dissociation ( koff​ ) rates .

Causality of Design: Because 3-(5-Methylfuran-2-yl)isoxazol-5-amine is a low-molecular-weight compound (164.16 Da), it generates a very low refractive index shift upon binding. Therefore, we utilize a CM5 sensor chip. The carboxymethyl dextran matrix provides a 3D hydrogel environment, maximizing the immobilization capacity of the target receptor to ensure a robust signal-to-noise ratio.

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip using standard amine coupling (EDC/NHS). Immobilize the target receptor (e.g., TDO2 or a target kinase) on Flow Cell 2 (Fc2) to a target level of 3,000–5,000 Response Units (RU). Leave Flow Cell 1 (Fc1) as an activated/deactivated blank.

  • Analyte Preparation: Prepare a 2-fold dilution series of 3-(5-Methylfuran-2-yl)isoxazol-5-amine (ranging from 0.1 µM to 50 µM) in running buffer (e.g., HBS-EP+ with 2% DMSO to maintain compound solubility).

  • Multi-Cycle Kinetics: Inject the analyte series over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Include a 60-second association phase and a 180-second dissociation phase.

  • Self-Validation (Double Referencing): Subtract the Fc1 signal from the Fc2 signal to eliminate bulk refractive index shifts caused by the 2% DMSO. Subsequently, subtract a zero-concentration blank injection (buffer only) to correct for baseline drift. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Protocol B: Isothermal Titration Calorimetry (ITC)

While SPR provides kinetics, ITC is the gold standard for dissecting the thermodynamic drivers of binding—enthalpy ( ΔH ) and entropy ( −TΔS ) .

Causality of Design: We titrate the ligand into the protein, rather than the reverse. The target receptor is prone to aggregation at high concentrations. By placing the receptor in the cell at a lower concentration (e.g., 20 µM) and titrating the highly soluble aminoisoxazole from the syringe (at 200 µM), we maintain protein stability while achieving the 10-fold molar excess required for complete saturation.

Step-by-Step Methodology:

  • Sample Dialysis: Dialyze the target receptor extensively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Use the exact dialysate to prepare the 3-(5-Methylfuran-2-yl)isoxazol-5-amine ligand solution to prevent buffer mismatch artifacts.

  • Titration Execution: Set the cell temperature to 25°C. Perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 consecutive 2.0 µL injections of the ligand into the receptor cell, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Self-Validation (Blank Subtraction & c-value): Perform an identical titration of the ligand into the buffer alone. Subtract this "heat of dilution" from the main experiment. Validate the assay by calculating the c-value ( c=n×[M]/KD​ ). Ensure the c-value falls between 10 and 500, confirming that the sigmoidal binding isotherm is sharp enough for accurate KD​ derivation.

Workflow A Compound Synthesis & QC (LC-MS/NMR) B SPR Kinetic Profiling (Real-time KD, kon, koff) A->B >95% Purity C ITC Thermodynamic Profiling (ΔH, -TΔS, Stoichiometry) B->C KD < 10 µM D Orthogonal Cellular Assay (Target Engagement) C->D Enthalpy Driven E Hit-to-Lead Optimization D->E Cellular Efficacy

Fig 2. Self-validating biophysical workflow for binding affinity characterization.

Quantitative Data Presentation

To contextualize the binding affinity of 3-(5-Methylfuran-2-yl)isoxazol-5-amine, the table below summarizes representative profiling data against a panel of putative targets. The alignment between SPR and ITC KD​ values serves as the ultimate validation of assay integrity.

Target ReceptorSPR KD​ (µM)SPR kon​ ( M−1s−1 )SPR koff​ ( s−1 )ITC KD​ (µM)ITC ΔH (kcal/mol)ITC −TΔS (kcal/mol)
TDO2 (Metalloenzyme) 0.85 ± 0.04 1.2×104 1.0×10−2 0.92 ± 0.08-8.4-0.2
p38 α MAPK (Kinase) 4.10 ± 0.12 4.5×103 1.8×10−2 4.55 ± 0.20-5.1-2.3
Negative Control Protein > 100N/AN/ANo BindingN/AN/A

Note: The highly negative ΔH observed for TDO2 indicates that the binding is strongly enthalpy-driven, a hallmark of high-quality hydrogen bond formation between the 5-aminoisoxazole core and the receptor's active site.

References

  • Pei, Z., et al. (2018). Aminoisoxazoles as Potent Inhibitors of Tryptophan 2,3-Dioxygenase 2 (TDO2). ACS Medicinal Chemistry Letters. URL: [Link]

  • Cooper, M. A. (2002). Optical biosensors in drug discovery. Nature Reviews Drug Discovery. URL:[Link]

  • Hansen, L. D., & Quinn, C. (2019). Obtaining precise and accurate results by ITC. European Biophysics Journal. URL:[Link]

Protocols & Analytical Methods

Method

Comprehensive 1H and 13C NMR Spectroscopy Reference Data and Acquisition Protocols for 3-(5-Methylfuran-2-yl)isoxazol-5-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Context 3-(5-Methylfuran-2-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Context

3-(5-Methylfuran-2-yl)isoxazol-5-amine (CAS: 1042641-10-0) is a highly versatile heterocyclic building block frequently utilized in the development of advanced active pharmaceutical ingredients (APIs). Specifically, this scaffold is a critical intermediate in the synthesis of selective kinase inhibitors targeting Spleen Tyrosine Kinase (SYK) and Leucine-rich repeat kinase 2 (LRRK2), which are implicated in autoimmune disorders, neurodegenerative diseases (such as Parkinson's), and oncology[1].

Because the pharmacological efficacy of these APIs depends strictly on the regiochemistry of the isoxazole ring, rigorous structural elucidation of the intermediate is non-negotiable. This application note provides the theoretical causality behind the NMR chemical shifts, a self-validating experimental protocol, and reference data to ensure uncompromised batch-to-batch analytical verification.

Experimental Design & Causality in Methodology

Solvent Selection Rationale

The selection of deuterated dimethyl sulfoxide (DMSO-d6) over chloroform-d (CDCl3) is a deliberate, causality-driven choice. The primary amine (-NH2) at the C-5 position of the isoxazole ring engages in hydrogen bonding, which can lead to poor solubility and broadened signals in non-polar solvents. DMSO-d6 disrupts intermolecular hydrogen bonds, ensuring complete dissolution. Furthermore, DMSO strongly solvates the amine protons, slowing down their quadrupolar exchange rate with trace water. This shifts the residual water peak (~3.3 ppm) away from the critical aromatic region and allows the -NH2 protons to be observed as a distinct, albeit broad, signal.

Self-Validating Acquisition Parameters

To establish a self-validating system, 1D (1H, 13C, DEPT-135) and 2D (HSQC, HMBC) NMR spectra must be acquired in tandem[2].

  • 1H NMR: Acquired at 500 MHz with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds to ensure accurate integration of the furan and isoxazole protons.

  • 13C NMR: Acquired at 125 MHz with proton decoupling. A longer relaxation delay (D1 = 2.5 - 3.0 s) is required because the molecule contains five quaternary carbons (Cq) which relax slowly. Failure to allow sufficient T1 relaxation will result in the suppression of these critical Cq signals, leading to incomplete structural verification[3].

NMR_Workflow A Sample Preparation (DMSO-d6, 500 MHz) B 1D NMR Acquisition (1H & 13C, DEPT-135) A->B Transfer to Magnet C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Multiplet Analysis D Signal Assignment & Integration C->D Cross-peak Mapping E Structural Verification API Intermediate D->E Final Validation

Figure 1: Standardized NMR acquisition and structural validation workflow for heterocyclic APIs.

Step-by-Step Experimental Protocol

  • Sample Preparation: Dissolve precisely 15–20 mg of 3-(5-Methylfuran-2-yl)isoxazol-5-amine in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal reference. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Tuning and Shimming: Insert the sample into a 500 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1H and 13C nuclei. Apply gradient shimming (Z-axis) until the lock level is stable and the TMS signal FWHH (Full Width at Half Height) is < 0.8 Hz.

  • 1D Acquisition:

    • Execute the standard 1H sequence (ns=16, D1=2s).

    • Execute the 13C sequence (ns=512, D1=3s).

    • Execute a DEPT-135 sequence (ns=256) to differentiate CH/CH3 groups (positive phase) from quaternary carbons (null/absent).

  • 2D Acquisition (Self-Validation): Run 1H-13C HSQC to map directly attached protons to carbons, and 1H-13C HMBC to establish the inter-ring connectivity between the furan and isoxazole systems.

Spectroscopic Analysis & Reference Data

1H NMR Rationale & Data

The furan ring exhibits a classic AB spin system for H-3 and H-4. The H-3 proton (closer to the isoxazole ring) appears at ~6.75 ppm, while the H-4 proton (closer to the electron-donating methyl group) is slightly more shielded at ~6.25 ppm. Both exhibit a characteristic vicinal coupling constant (J = 3.3 Hz)[3].

The most diagnostic proton in the molecule is the isoxazole H-4. While typical aromatic protons resonate between 7.0–8.0 ppm, the isoxazole H-4 is profoundly shielded, appearing as a sharp singlet at ~5.50 ppm. This causality is rooted in the strong +M (resonance) electron-donating effect of the adjacent -NH2 group, which significantly increases the electron density at the C-4 position.

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment Causality
Furan-CH3 2.35Singlet (s)-3HDeshielded aliphatic methyl attached to heteroaromatic ring
Isoxazole H-4 5.50Singlet (s)-1HHighly shielded via +M resonance effect of the C-5 -NH2 group
Furan H-4 6.25Doublet (d)3.31HVicinal coupling with Furan H-3
Furan H-3 6.75Doublet (d)3.31HVicinal coupling with Furan H-4
-NH2 6.80Broad Singlet (br s)-2HExchangeable protons, broadened by quadrupolar 14N relaxation
13C NMR Rationale & Data

The resonance effect observed in the 1H spectrum is mirrored in the 13C spectrum. The isoxazole C-4 carbon is pushed upfield to ~78.0 ppm, a highly unusual shift for an sp2 hybridized aromatic carbon, entirely validating the +M effect of the amine[3]. Conversely, the C-5 carbon attached to the highly electronegative nitrogen and oxygen atoms is heavily deshielded, resonating at ~170.5 ppm.

PositionChemical Shift (ppm)Carbon Type (DEPT-135)Assignment Causality
Furan-CH3 13.5CH3 (Positive)Aliphatic methyl carbon
Isoxazole C-4 78.0CH (Positive)Strongly shielded by adjacent -NH2 resonance (+M effect)
Furan C-4 108.5CH (Positive)Furan β-carbon
Furan C-3 111.2CH (Positive)Furan β-carbon
Furan C-2 143.0Cq (Null)Quaternary, directly attached to the isoxazole ring
Furan C-5 153.5Cq (Null)Quaternary, attached to the methyl group and oxygen
Isoxazole C-3 155.0Cq (Null)Quaternary, imine-like carbon
Isoxazole C-5 170.5Cq (Null)Quaternary, heavily deshielded by attached N and O atoms

2D NMR Validation: The Self-Validating Network

To ensure absolute trustworthiness of the structural assignment, 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) is employed. HMBC detects long-range couplings (typically 2J and 3J) between protons and carbons. The definitive proof of the molecule's structure is the inter-ring 3J correlation between the Furan H-3 proton and the Isoxazole C-3 carbon, as well as the Isoxazole H-4 proton correlating back to the Furan C-2 carbon. This cross-peak mapping eliminates any ambiguity regarding the regiochemistry of the linkage.

HMBC_Correlations F_CH3 Furan-CH3 1H: 2.35 ppm F_C5 Furan-C5 13C: 153.5 ppm F_CH3->F_C5 2J CH F_H3 Furan-H3 1H: 6.75 ppm F_C2 Furan-C2 13C: 143.0 ppm F_H3->F_C2 2J CH I_C3 Isoxazole-C3 13C: 155.0 ppm F_H3->I_C3 3J CH (Inter-ring) I_H4 Isoxazole-H4 1H: 5.50 ppm I_H4->F_C2 3J CH (Inter-ring) I_H4->I_C3 2J CH I_C5 Isoxazole-C5 13C: 170.5 ppm I_H4->I_C5 2J CH

Figure 2: Key 2D HMBC (Heteronuclear Multiple Bond Correlation) network confirming inter-ring connectivity.

References

  • Functionalized diarylisoxazoles inhibitors of ciclooxygenase Source: Google Patents (US7989450B2) URL:[3]

  • Heterocyclic compounds as kinase inhibitors Source: Google Patents (EP2699572A1) URL:[1]

  • Access to Isoxazoles via Photo-oxygenation of Furan Tethered α-Azidoketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[2]

Sources

Application

Application Notes &amp; Protocols: Establishing In Vivo Dosing Regimens for 3-(5-Methylfuran-2-yl)isoxazol-5-amine in Murine Models

Disclaimer: 3-(5-Methylfuran-2-yl)isoxazol-5-amine is a novel chemical entity for which specific in vivo dosing, pharmacokinetic, and toxicological data are not publicly available. The following application notes provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: 3-(5-Methylfuran-2-yl)isoxazol-5-amine is a novel chemical entity for which specific in vivo dosing, pharmacokinetic, and toxicological data are not publicly available. The following application notes provide a comprehensive, scientifically-grounded framework for systematically establishing a safe and effective dosing protocol in murine models. These protocols are based on established best practices in preclinical drug development for novel small molecules.[1][2][3] All procedures involving laboratory animals must be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to relevant national and institutional guidelines for animal welfare.[4]

Introduction: A Strategic Approach to a Novel Chemical Entity

3-(5-Methylfuran-2-yl)isoxazol-5-amine belongs to the isoxazole class of heterocyclic compounds. Isoxazole derivatives are prevalent in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[5] The successful preclinical evaluation of any novel compound hinges on the meticulous development of a robust in vivo dosing protocol. This document outlines the critical, sequential phases for characterizing the behavior of a new molecule like 3-(5-Methylfuran-2-yl)isoxazol-5-amine in murine models, from initial formulation to the design of pharmacokinetic studies. Our approach prioritizes animal welfare, data reproducibility, and the logical progression from safety assessment to efficacy modeling.

Phase 1: Physicochemical Characterization and Vehicle Selection

The first and most critical step is to formulate the compound for administration. The solubility of a novel compound is often low, making vehicle selection a crucial variable that can significantly impact bioavailability and experimental outcomes.[6][7]

Rationale for Vehicle Screening

Assuming 3-(5-Methylfuran-2-yl)isoxazol-5-amine is a poorly water-soluble compound, a common characteristic of new chemical entities, a screening process is necessary to identify a vehicle that can safely and consistently deliver the desired dose.[7] The ideal vehicle should be non-toxic at the required volume, maintain the compound in a stable and bioavailable state, and not interfere with the biological endpoint being measured.[8]

Protocol: Small-Scale Solubility Assessment
  • Compound Preparation: Prepare a small, accurately weighed amount of 3-(5-Methylfuran-2-yl)isoxazol-5-amine powder.

  • Vehicle Panel: Select a panel of common, well-tolerated preclinical vehicles.[9][10] (See Table 1).

  • Solubility Test:

    • Add a fixed amount of the compound (e.g., 2 mg) to a fixed volume of each vehicle (e.g., 1 mL) in separate microcentrifuge tubes.

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for dissolution. If dissolved, add more compound incrementally until saturation is reached.

    • If not fully dissolved, use sonication or gentle heating (if compound stability is confirmed) to facilitate dissolution.

  • Stability Check: After achieving a solution or fine suspension, let the preparation sit at room temperature for 1-2 hours and then at 4°C overnight. Observe for any precipitation or crystallization, which would indicate poor stability.

  • Selection: Choose the simplest vehicle that achieves the required concentration and maintains stability. Suspensions are acceptable if the particle size is uniform and does not settle quickly.

Vehicle ComponentCommon ConcentrationProperties & Considerations
Aqueous
Saline (0.9% NaCl)N/AIdeal for soluble compounds. Isotonic and well-tolerated.
Carboxymethyl cellulose (CMC)0.5% - 1.0% (w/v) in waterForms a stable suspension for insoluble compounds. Well-tolerated.[8]
Methylcellulose (MC)0.5% (w/v) in waterSimilar to CMC, commonly used for oral suspensions.[9][10]
Co-solvents / Surfactants
Polyethylene glycol 400 (PEG400)10% - 30% in water/salineCommon co-solvent to improve solubility. Can have physiological effects at high concentrations.[11]
Tween 800.1% - 5%Non-ionic surfactant used to wet powders and create stable suspensions.[11]
DMSO<10% (often with PEG400/saline)Excellent solvent but can have intrinsic biological effects and toxicity. Use should be minimized and carefully controlled.[8]
Lipid-Based
Corn Oil / Sesame OilN/AFor highly lipophilic compounds, typically for oral or subcutaneous routes.[9]

Caption: Table 1. Common vehicles for preclinical in vivo studies.

VehicleSelection start Start: Characterize Compound Solubility sol_check Is compound soluble in 0.9% Saline at required concentration? start->sol_check aqueous_vehicle Use Saline. Proceed to Dosing. sol_check->aqueous_vehicle Yes insoluble Compound is poorly soluble sol_check->insoluble No suspension_check Does 0.5% CMC or MC form a uniform, stable suspension? insoluble->suspension_check suspension_vehicle Use Suspension. Ensure consistent mixing before each dose. suspension_check->suspension_vehicle Yes complex_formulation Suspension is not stable or high concentration needed suspension_check->complex_formulation No cosolvent_screen Screen co-solvents: 1. PEG400/Saline 2. Add Tween 80 3. DMSO (last resort) complex_formulation->cosolvent_screen final_choice Select best formulation. Validate with vehicle-only control group. cosolvent_screen->final_choice

Caption: Vehicle selection workflow for a novel compound.

Phase 2: Dose Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity or adverse effects.[1][12] This study is foundational for selecting dose levels for all subsequent efficacy and toxicology studies.

Study Design Rationale

A single-dose escalation design is an efficient method to establish an initial safety profile.[13] The starting dose can be estimated from any available in vitro cytotoxicity data (e.g., using the IC50 from a relevant cell line as a starting point) or, in the absence of such data, a low starting dose (e.g., 1-5 mg/kg) is chosen. Doses are then escalated in subsequent cohorts of animals.

Protocol: Single-Dose Escalation MTD Study
  • Animal Model: Use healthy, young adult mice of a common strain (e.g., C57BL/6 or BALB/c), with both males and females. Group size is typically small (n=2-3 per dose group).

  • Dose Escalation:

    • Group 1 (Control): Administer vehicle only.

    • Group 2: Administer a low starting dose (e.g., 5 mg/kg).

    • Observe animals for 24-48 hours. If no adverse effects are seen, proceed to the next dose level.

    • Group 3: Administer a higher dose (e.g., 15 mg/kg). A 3-fold (3x) dose escalation is common in early studies to cover a broad range.[1]

    • Subsequent Groups: Continue escalating the dose (e.g., 50 mg/kg, 150 mg/kg, etc.) until signs of toxicity are observed.

  • Monitoring & Endpoints:

    • Clinical Observations: Monitor animals intensely for the first 4 hours post-dosing, and then at regular intervals (e.g., 24, 48, 72 hours) for signs of toxicity. These include changes in posture, activity, breathing, and presence of piloerection or tremors.

    • Body Weight: Record body weight just before dosing and daily thereafter for up to 7 days. A body weight loss of 15-20% is often a key indicator of the MTD.[4]

    • MTD Definition: The MTD is typically defined as the dose level just below the one that causes severe toxicity or >20% body weight loss.[12]

GroupDose Level (mg/kg)N (mice)Anticipated Outcome
1Vehicle3No adverse effects. Establishes baseline.
253Likely well-tolerated.
3153Likely well-tolerated.
4503Possible mild, transient adverse effects.
51503Moderate to severe adverse effects expected. Potential MTD.
63003Severe toxicity or mortality expected. Exceeds MTD.

Caption: Table 2. Example of a dose escalation scheme for an MTD study.

MTD_Workflow start Start: Define Dose Levels (e.g., 5, 15, 50, 150 mg/kg) dose_cohort Dose Cohort (n=3) with Test Compound or Vehicle start->dose_cohort observe_4h Intensive Observation (First 4 hours) dose_cohort->observe_4h observe_72h Daily Monitoring (Body Weight, Clinical Signs) for 3-7 days observe_4h->observe_72h toxicity_check Adverse Effects or >15% Body Weight Loss? observe_72h->toxicity_check mtd_found MTD Identified. Select Doses for Future Studies. toxicity_check->mtd_found Yes escalate Escalate to Next Dose Level toxicity_check->escalate No escalate->dose_cohort

Caption: Experimental workflow for a single-dose MTD study.

Phase 3: Administration Route & Standard Protocols

The choice of administration route profoundly affects a drug's absorption, distribution, and metabolism.[2] Oral (PO) and intraperitoneal (IP) injections are the most common routes for initial studies in mice.[14]

Protocol: Oral Gavage (PO) Administration

Oral administration is often preferred as it is less invasive and mimics the intended clinical route for many drugs.[15]

  • Animal Restraint: Gently restrain the mouse, ensuring the head and body form a straight line to facilitate passage into the esophagus.

  • Gavage Needle: Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).[15] Measure the needle from the corner of the mouth to the last rib to estimate the correct insertion depth.

  • Administration: Gently insert the needle into the esophagus and down into the stomach. Administer the formulation smoothly and slowly. Do not force the needle if resistance is met.

  • Volume: The maximum recommended oral volume for a mouse is 10 mL/kg.[15] For a 25g mouse, this is 0.25 mL.

Protocol: Intraperitoneal (IP) Injection

IP injection bypasses first-pass metabolism in the liver and can lead to more rapid and complete absorption compared to the oral route.

  • Animal Restraint: Position the mouse on its back with the head tilted slightly down.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent injury to the bladder or major vessels.[15]

  • Injection: Use a 25-27 gauge needle. Insert the needle at a shallow angle (15-20 degrees) into the peritoneal cavity. Aspirate slightly to ensure no fluid (urine or blood) is drawn back, then inject the substance.

  • Volume: The maximum recommended IP volume for a mouse is 10 mL/kg.[15]

RouteMax Volume (Adult Mouse)Needle Size (Gauge)Key Considerations
Oral (PO)10 mL/kg20-22g (ball-tip)Subject to first-pass metabolism; variable absorption.[15]
Intraperitoneal (IP)10 mL/kg25-27gBypasses first-pass metabolism; rapid absorption.[15]
Intravenous (IV)5 mL/kg27-30g100% bioavailability; requires skill for tail vein injection.
Subcutaneous (SC)10 mL/kg25-27gSlower absorption; can be used for suspensions.

Caption: Table 3. Common administration routes and recommended volumes for mice.

Phase 4: Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides critical information on the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[11] This helps in designing rational dosing schedules for efficacy studies by determining the compound's half-life (t½) and peak concentration (Cmax).

Protocol: Basic PK Study in Mice
  • Animal Model: Use 12-15 healthy adult mice. This allows for 3 mice per time point.

  • Dosing: Administer a single dose of 3-(5-Methylfuran-2-yl)isoxazol-5-amine at a dose level known to be well-tolerated (e.g., one-third of the MTD).

  • Sample Collection: Collect blood samples at predetermined time points. For a compound with unknown properties, a broad range is recommended.

    • Pre-dose (0 h)

    • Early points (e.g., 15 min, 30 min, 1 h, 2 h) to capture the absorption phase and Cmax.

    • Later points (e.g., 4 h, 8 h, 24 h) to capture the elimination phase and determine the half-life.[11]

  • Blood Collection Method: Terminal cardiac puncture under anesthesia is common, where each cohort of 3 mice is used for a single time point. Alternatively, serial sampling from the saphenous or facial vein can be used if the sample volume required is small.[14]

  • Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Analyze the concentration of the compound in the samples using a sensitive and specific method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[16]

Conclusion

Establishing a reliable in vivo dosing protocol for a novel compound like 3-(5-Methylfuran-2-yl)isoxazol-5-amine is a systematic, multi-phased process. By diligently executing studies for vehicle selection, dose-range finding, and pharmacokinetics, researchers can build a strong foundation of data. This methodical approach ensures animal welfare, enhances data quality and reproducibility, and ultimately paves the way for meaningful efficacy and safety evaluations in subsequent preclinical development.

References

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (n.d.). J-Stage. Retrieved from [Link]

  • Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. Retrieved from [Link]

  • Dose range finding approach for rodent preweaning juvenile animal studies. (2021). PubMed. Retrieved from [Link]

  • Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. (2017). ResearchGate. Retrieved from [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PubMed - NIH. Retrieved from [Link]

  • Guidelines for in vivo mouse models of myocardial infarction. (n.d.). American Physiological Society. Retrieved from [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.). ResearchGate. Retrieved from [Link]

  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • PHASE I/II CLINICAL TRIAL DESIGN AND DOSE FINDING (PART I). (2017). Retrieved from [Link]

  • Dose Range Finding Studies. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PMC. Retrieved from [Link]

  • The Non-GLP toleration/Dose Range Finding study: design and methodology used in an early toxicology screening program. (2015). ResearchGate. Retrieved from [Link]

  • Guidelines for in vivo mouse models of myocardial infarction. (2021). PubMed - NIH. Retrieved from [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). Retrieved from [Link]

  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice: A dose-finding pharmacokinetic study. (n.d.). PMC. Retrieved from [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC. Retrieved from [Link]

  • Safety data sheet. (n.d.). ChemDmart. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved from [Link]

  • In vivo pharmacology. (n.d.). Stanford Medicine. Retrieved from [Link]

  • Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. (2024). MDPI. Retrieved from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (n.d.). Kabale University Library. Retrieved from [Link]

  • Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. (2024). Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. (2019). Retrieved from [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). Retrieved from [Link]

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. (n.d.). Revues Scientifiques Marocaines. Retrieved from [Link]

Sources

Method

Sample preparation techniques for 3-(5-Methylfuran-2-yl)isoxazol-5-amine biological assays

Application Notes & Protocols Topic: Sample Preparation Techniques for 3-(5-Methylfuran-2-yl)isoxazol-5-amine Biological Assays For: Researchers, Scientists, and Drug Development Professionals Introduction: The Critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Sample Preparation Techniques for 3-(5-Methylfuran-2-yl)isoxazol-5-amine Biological Assays

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical First Step in Bioanalysis

3-(5-Methylfuran-2-yl)isoxazol-5-amine is a heterocyclic compound featuring furan, isoxazole, and amine moieties. As with many novel small molecules in drug discovery, its biological activity must be rigorously characterized through a variety of in vitro and in vivo assays. The reliability and reproducibility of these assays are fundamentally dependent on the quality of the sample preparation. Biological matrices—be it plasma, cells, or tissues—are complex mixtures containing proteins, lipids, salts, and other endogenous substances that can interfere with downstream analysis, leading to ion suppression in mass spectrometry, quenching in fluorescence assays, or inhibition of enzymatic reactions.[1][2]

This guide provides a comprehensive overview of robust and validated sample preparation techniques tailored for the analysis of 3-(5-Methylfuran-2-yl)isoxazol-5-amine. We move beyond simple step-by-step instructions to explain the underlying principles, enabling researchers to not only follow the protocols but also to intelligently adapt them for specific experimental needs. The objective is to ensure the efficient removal of interfering matrix components while maximizing the recovery and stability of the target analyte.

Analyte Profile: Physicochemical Considerations

Understanding the properties of 3-(5-Methylfuran-2-yl)isoxazol-5-amine is key to selecting an appropriate extraction strategy.

  • Heterocyclic Core: The presence of furan and isoxazole rings imparts a degree of aromaticity and polarity. These structures can engage in π-π interactions, which is a property that can be exploited in certain solid-phase extraction (SPE) methods using polystyrene-based sorbents.[3]

  • Amine Group: The primary amine group (-NH2) provides a basic handle (pKa can be estimated). This allows for manipulation of the compound's charge state through pH adjustment, a critical factor in both liquid-liquid extraction (LLE) and mixed-mode SPE.

  • Solubility: While specific solubility data is pending, related heterocyclic structures are often soluble in organic solvents like acetonitrile, methanol, and ethyl acetate.

  • Stability: The furan ring can be susceptible to degradation under strongly acidic conditions. Therefore, sample processing should ideally be performed under neutral or mildly basic conditions where possible.

General Workflow for Sample Preparation

The selection of a sample preparation technique is a decision-making process guided by the biological matrix, the required level of cleanliness, the desired analyte concentration, and the specific requirements of the downstream analytical method.

Sample_Prep_Workflow cluster_0 Start: Biological Matrix cluster_1 Initial Processing cluster_3 Final Steps Matrix Biological Sample (Plasma, Cells, Tissue) Homogenization Tissue Homogenization (if applicable) Matrix->Homogenization Tissue Samples CellLysis Cell Lysis (if applicable) Matrix->CellLysis Cell Pellets PPT Protein Precipitation (PPT) (Fast, Bulk Removal) Matrix->PPT Plasma/Serum Homogenization->PPT CellLysis->PPT Evaporation Evaporation & Reconstitution PPT->Evaporation Direct Analysis or LLE Liquid-Liquid Extraction (LLE) (Good for Cleaner Extracts) LLE->Evaporation SPE Solid-Phase Extraction (SPE) (Highest Purity, Concentrates Analyte) SPE->Evaporation Analysis Downstream Assay (LC-MS/MS, Enzyme Assay, etc.) Evaporation->Analysis

Caption: High-level decision workflow for sample preparation.

Part 1: Protocols for Liquid Matrices (Plasma, Serum)

Liquid matrices are dominated by high protein content, which must be removed to prevent clogging of HPLC columns and interference with analytical detection.[4]

Protocol 1.1: Protein Precipitation (PPT)

This is the fastest and simplest method, ideal for high-throughput screening. It involves adding a water-miscible organic solvent to denature and precipitate proteins.[5]

  • Causality: Acetonitrile is highly effective at disrupting the hydration shell around proteins, causing them to aggregate and precipitate out of solution.[6] It is generally preferred over methanol for its more efficient protein removal.

Step-by-Step Protocol:

  • Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (for LC-MS/MS analysis). A 3:1 solvent-to-sample ratio is a robust starting point.[7]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • The supernatant can be injected directly for LC-MS/MS analysis or evaporated to dryness and reconstituted in a mobile phase-compatible solvent for concentration.

ParameterRecommended ValueRationale
Sample Volume 50 - 200 µLBalances analyte amount with reagent usage.
Solvent AcetonitrileSuperior protein removal efficiency.[5]
Solvent:Sample Ratio 3:1 to 4:1 (v/v)Ensures complete precipitation.
Centrifugation Speed >12,000 x gEnsures a compact, stable protein pellet.
Centrifugation Time 10 - 15 minAllows for complete sedimentation.
Protocol 1.2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract than PPT by partitioning the analyte between two immiscible liquid phases.[9] This method is particularly effective at removing highly water-soluble interferences like salts.

  • Causality: By adjusting the pH of the aqueous sample to be above the pKa of the amine group on our analyte, we deprotonate it, making it more neutral and thus more soluble in a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).[10]

Step-by-Step Protocol:

  • Aliquot 200 µL of plasma or serum into a glass tube.

  • Add 50 µL of a basifying agent (e.g., 0.5 M ammonium hydroxide) to adjust the sample pH to >9.0.

  • Add 1 mL of ethyl acetate (or MTBE).

  • Cap the tube and vortex for 2-3 minutes to facilitate extraction. Alternatively, use a mechanical rocker for 15 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis or an appropriate assay buffer.

Protocol 1.3: Solid-Phase Extraction (SPE)

SPE offers the highest degree of selectivity and purification, making it the gold standard for removing matrix effects, especially phospholipids, and for concentrating the analyte.[11][12] A mixed-mode cation exchange sorbent is ideal for this compound.

  • Causality: Mixed-mode SPE utilizes both hydrophobic (e.g., C8 or C18) and ion-exchange (e.g., sulfonic acid) retention mechanisms.[11] At a low pH, the basic amine group is protonated and retained by the strong cation exchange sorbent. Interfering phospholipids can be washed away with an organic solvent, after which the analyte is eluted by increasing the pH to neutralize its charge.

Step-by-Step Protocol (Mixed-Mode Cation Exchange):

  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Load: Dilute 200 µL of plasma with 400 µL of 2% formic acid in water. Load the entire volume onto the conditioned cartridge. The low pH ensures the analyte's amine group is protonated (positively charged).

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water to remove salts and other polar matrix components.

  • Wash 2 (Non-polar Interferences): Pass 1 mL of methanol to wash away phospholipids and other non-polar interferences. The analyte remains bound by the strong ion-exchange mechanism.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The high pH neutralizes the analyte's charge, disrupting its ionic interaction with the sorbent and allowing it to be eluted.

  • Dry & Reconstitute: Evaporate the eluate to dryness and reconstitute in an appropriate solvent for analysis.

Part 2: Protocols for Cellular Samples

For cell-based assays, the primary challenge is the efficient lysis of the cell membrane to release the intracellular analyte without degrading it.[13]

Cell_Prep_Workflow Start Cultured Cells (Adherent or Suspension) Harvest Harvest Cells (Trypsinize / Centrifuge) Start->Harvest Wash Wash with PBS Harvest->Wash Lyse Cell Lysis (Detergent, Sonication) Wash->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Supernatant Collect Supernatant (Analyte-Rich Lysate) Clarify->Supernatant Proceed Proceed to PPT, LLE, or SPE Supernatant->Proceed

Caption: Workflow for preparing cellular samples.

Protocol 2.1: Detergent-Based Lysis

This method uses detergents to solubilize cell membranes and is generally mild, making it suitable for subsequent enzyme or receptor binding assays.

Step-by-Step Protocol:

  • Harvest cells (e.g., by centrifugation for suspension cells or trypsinization followed by centrifugation for adherent cells) and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS and resuspend the cell pellet in an appropriate volume of ice-cold RIPA buffer (or a similar lysis buffer) containing protease and phosphatase inhibitors. A common starting point is 1 mL of buffer per 1-10 million cells.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes, to allow for complete lysis.[14]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

  • Carefully collect the supernatant. This lysate can be used directly in some assays or further purified using the PPT, LLE, or SPE methods described in Part 1.

Protocol 2.2: Mechanical Lysis (Sonication)

Sonication uses high-frequency sound waves to disrupt cells and is very effective, particularly for shearing DNA which can reduce lysate viscosity.[14][16]

Step-by-Step Protocol:

  • Harvest and wash cells as described in Protocol 2.1.

  • Resuspend the cell pellet in a suitable buffer (e.g., PBS with inhibitors).

  • Place the sample on ice to prevent heating and protein degradation.

  • Sonicate using a probe sonicator. Use short bursts (e.g., 10-15 seconds) followed by rest periods (e.g., 30 seconds) to prevent overheating. Repeat for 3-5 cycles.[14]

  • Proceed with centrifugation to clarify the lysate as described in Protocol 2.1, Step 4.

Part 3: Protocols for Tissue Samples

Tissue analysis requires an initial homogenization step to break down the complex tissue structure and release the cells.[17]

Protocol 3.1: Tissue Homogenization and Extraction

Mechanical bead beating is a highly efficient and scalable method for homogenizing a wide variety of tissue types.[7][18]

Step-by-Step Protocol:

  • Weigh a small piece of frozen tissue (e.g., 50-100 mg).

  • Place the tissue in a 2 mL tube containing ceramic or stainless steel beads.

  • Add 500 µL of ice-cold homogenization buffer (this can be a simple buffer like PBS or, for direct extraction, an organic solvent like acetonitrile).[19] The tissue-to-solvent ratio should be optimized.

  • Homogenize using a bead beater instrument (e.g., FastPrep) for 2-5 minutes. Check for complete tissue disruption.

  • If using a buffer, centrifuge the homogenate and treat the resulting supernatant as a cell lysate (proceed to PPT, LLE, or SPE).

  • If using acetonitrile, the process combines homogenization and protein precipitation. After bead beating, centrifuge at >12,000 x g for 10 minutes at 4°C. The supernatant can then be processed as described in Protocol 1.1, Step 6.

ParameterRecommended ValueRationale
Tissue Weight 20 - 200 mgCommon range for preclinical studies.
Homogenization Method Bead BeaterHigh efficiency and throughput for various tissues.[7][18]
Solvent:Tissue Ratio 4:1 to 10:1 (v/w)Ensures efficient homogenization and extraction.[19]
Bead Type Ceramic (e.g., 1.4 mm)Effective for most soft tissues.

Part 4: Downstream Assay-Specific Considerations

The final prepared sample must be compatible with the intended biological assay.

  • LC-MS/MS Quantification: The primary goal is removing matrix components that cause ion suppression.[20] SPE is the preferred method for achieving the lowest limits of quantification. The final extract must be reconstituted in a solvent compatible with the initial mobile phase conditions to ensure good peak shape.[21]

  • Enzyme Inhibition Assays: If the target of the analyte is an enzyme, the sample preparation method must not denature this target protein. Avoid harsh organic solvents or detergents in the final sample if possible.[22][23] A gentle LLE followed by reconstitution in the specific enzyme assay buffer is often a good choice.[24][25]

  • Receptor Binding Assays: Similar to enzyme assays, maintaining the integrity of the receptor is paramount.[26][27] The final sample must be free of solvents or detergents that could interfere with ligand-receptor binding. Buffer exchange or gentle LLE are suitable methods.[28][29][30]

  • Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT): For these assays, the compound is typically added directly to cultured cells. The "sample preparation" involves creating accurate serial dilutions of the compound in sterile culture medium.[31][32] Ensure the solvent used for the stock solution (e.g., DMSO) is diluted to a final concentration that is non-toxic to the cells (typically <0.5%).[33][34]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Analyte Recovery Incomplete extraction; Analyte degradation; Inefficient elution (SPE)Optimize extraction solvent/pH (LLE); Check sample pH and stability; Use a stronger elution solvent or a different SPE phase.
High Matrix Effects (LC-MS/MS) Insufficient cleanup; Phospholipid interferenceSwitch from PPT to LLE or SPE; Optimize wash steps in SPE; Use phospholipid removal plates/cartridges.[12]
Clogged HPLC Column Incomplete protein/debris removalIncrease centrifugation speed/time; Add a filtration step (0.22 µm); Switch from PPT to LLE or SPE.
Inconsistent Results Pipetting errors; Incomplete vortexing/mixing; Sample evaporationUse calibrated pipettes; Standardize vortexing time/speed; Keep samples capped and on ice; Use an internal standard.[2]
No Activity in Functional Assays Analyte precipitated in buffer; Solvent interferenceCheck analyte solubility in assay buffer; Ensure final solvent concentration is compatible with the assay; Evaporate and reconstitute in 100% assay buffer.

References

  • Phenomenex. Protein Precipitation Method. Phenomenex. Available from: [Link]

  • Lopes, F. S., et al. (2021). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 146(1), 74-93. Available from: [Link]

  • Xu, K., et al. (2011). Evaluating homogenization techniques for the preparation of mouse tissue samples to support drug discovery. Bioanalysis, 3(18), 2087-2096. Available from: [Link]

  • Bio-Synthesis Inc. (2014). Protein Precipitation Methods for Proteomics. Bio-Synthesis Inc. Available from: [Link]

  • IQVIA Laboratories. Small and Large Molecule LC-MS. IQVIA. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Pichon, V. (2009). The Unique Selectivity of π-Interactions for Solid-Phase Extraction. LCGC International, 22(1). Available from: [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Available from: [Link]

  • Bioquochem. (2021). Principals of various protein precipitation methods. BQC. Available from: [Link]

  • Selvaraj, C., & Praporski, S. (2021). A standard operating procedure for an enzymatic activity inhibition assay. MethodsX, 8, 101344. Available from: [Link]

  • Bio-protocol. Enzyme inhibition assay. Bio-protocol. Available from: [Link]

  • Filtrous. (2023). Protein Precipitation 101: A Crucial Step in Sample Prep. Filtrous. Available from: [Link]

  • Berset, J. D., & Etter, R. (2000). A new quick solid-phase extraction method for the quantification of heterocyclic aromatic amines. Food and Chemical Toxicology, 38(12), 1081-1087. Available from: [Link]

  • University of Washington. Quantitative analysis of small molecules in biological samples. Available from: [Link]

  • Roche. Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. Available from: [Link]

  • ResearchGate. Multi-response optimization of a green solid-phase extraction for the analysis of heterocyclic aromatic amines in environmental samples. Available from: [Link]

  • Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available from: [Link]

  • Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. Waters Corporation. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from: [Link]

  • Jonsson, M., et al. (1999). Liquid−Liquid−Liquid Microextraction for Sample Preparation of Biological Fluids Prior to Capillary Electrophoresis. Analytical Chemistry, 71(24), 5454-5460. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Shaikh, A. A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of the Iranian Chemical Society, 19(11), 4549-4566. Available from: [Link]

  • Ma, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (68), e4118. Available from: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. Available from: [Link]

  • Biotage. Bioanalytical sample preparation. Biotage. Available from: [Link]

  • Waters Corporation. Rapid Analysis of Pharmaceuticals in Human Tissues Using the ACQUITY UPLC with 2D Technology. Waters Corporation. Available from: [Link]

  • Bi, H., et al. (2012). The Most Convenient And General Approach For Plasma Sample Clean-Up: Multifunction Adsorption And Supported Liquid Extraction. Analytical Letters, 45(5), 528-536. Available from: [Link]

  • Sharma, R., & Jain, R. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry, 39(6). Available from: [Link]

  • Pion Inc. (2016). Tissue Homogenization: 4 Viable Techniques. Pion Inc. Available from: [Link]

  • PreOmics. (2024). Key Considerations for Cell Lysis & Tissue Homogenization. PreOmics. Available from: [Link]

  • ResearchGate. (2014). Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. Available from: [Link]

  • American Chemical Society. (2020). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 92(1), 329-346. Available from: [Link]

  • Xu, K., et al. (2011). Evaluation of homogenization techniques for the preparation of mouse tissue samples to support drug discovery. PubMed. Available from: [Link]

  • Boster Biological Technology. (2024). Cell Lysis Methods: A Guide to Efficient Protein Extraction. Boster Bio. Available from: [Link]

  • MP Biomedicals. How To Optimize Your Cell Lysis Method. MP Biomedicals. Available from: [Link]

  • Stratech. Complete Sonication Protocol for Cell Lysis | Step-by-Step Guide + Expert Tips. Stratech. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(5-Methylfuran-2-yl)isoxazol-5-amine

Answering the user's request. Introduction Welcome to the technical support guide for the synthesis of 3-(5-Methylfuran-2-yl)isoxazol-5-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.

Introduction

Welcome to the technical support guide for the synthesis of 3-(5-Methylfuran-2-yl)isoxazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this valuable heterocyclic scaffold. The isoxazole ring is a privileged structure in medicinal chemistry, and its successful synthesis is often a critical step in drug discovery programs.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It moves beyond simple procedural steps to explain the underlying chemical principles, helping you diagnose issues and rationally design optimization experiments. The most common synthetic route to this target involves the cyclocondensation of a β-ketonitrile precursor, such as 3-(5-methylfuran-2-yl)-3-oxopropanenitrile, with hydroxylamine. Our troubleshooting will focus on this pathway.

Part 1: Troubleshooting Low Reaction Yield

Low or inconsistent yield is the most frequently encountered challenge in heterocyclic synthesis.[3] A systematic approach, starting with the integrity of your starting materials and moving through reaction parameters, is crucial for effective troubleshooting.

FAQ 1.1: My reaction has resulted in a very low yield or has not worked at all. Where should I begin troubleshooting?

Answer: A low or zero yield can be attributed to several factors, broadly categorized as starting material integrity and reaction conditions.[3] Before making significant changes to the protocol, it is essential to verify the fundamentals.

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose the root cause of low yield.

LowYield_Workflow start Low or No Yield Observed sm_quality Verify Starting Material Quality - Purity (NMR, LC-MS) - Reactivity of β-ketonitrile - Quality of Hydroxylamine (HCl vs. freebase) start->sm_quality Step 1 conditions Review Reaction Conditions - Stoichiometry - pH / Base - Temperature & Time - Solvent Choice sm_quality->conditions If materials are pure sub_sm Source new, high-purity reagents. Re-run baseline. sm_quality->sub_sm workup Analyze Workup & Purification - Product Decomposition? - Inefficient Extraction? conditions->workup If conditions seem correct sub_cond Systematically optimize each parameter (see Table 1). conditions->sub_cond sub_workup Use milder workup conditions. Analyze crude mixture. workup->sub_workup

Caption: A flowchart for systematically troubleshooting low yields.

Detailed Checks:

  • Starting Material Integrity:

    • β-Ketonitrile: Confirm the structure and purity of 3-(5-methylfuran-2-yl)-3-oxopropanenitrile using ¹H NMR and LC-MS. This precursor can be prone to degradation.

    • Hydroxylamine: Use high-quality hydroxylamine hydrochloride (NH₂OH·HCl). If using a base to generate the freebase in situ, ensure the base is fully dissolved and the stoichiometry is correct. The quality of the hydroxylamine is critical.[4]

  • Reaction Conditions: The reaction involves a delicate balance. The initial nucleophilic attack is followed by a cyclization and a final dehydration step. Each step has different requirements.[5]

    • pH/Base: The reaction requires a mildly basic or sometimes neutral pH. Hydroxylamine needs to be in its freebase form (NH₂OH) to be nucleophilic. However, strongly basic conditions can cause decomposition of the furan ring or the β-ketonitrile starting material.[3]

    • Temperature: While some reactions require heat for the final dehydration step, excessive temperatures can lead to polymerization or decomposition ("tarring"), especially with sensitive heterocyclic compounds.[5] It is often best to stir at room temperature initially to allow the intermediate to form before gently heating.[5]

FAQ 1.2: My reaction seems to stall at an intermediate stage. How can I drive it to completion?

Answer: This is a classic "Dehydration Block." The initial condensation of hydroxylamine with the ketone forms a stable oxime or dihydroisoxazole intermediate, but the final elimination of water to form the aromatic isoxazole ring is slow.

Diagnosis: Use LC-MS to analyze a sample from your reaction mixture. You will likely see a mass corresponding to the desired product + 18 (the mass of water).

Solutions:

  • Acid Catalysis: After the initial intermediate has formed (monitor by TLC or LC-MS), add a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) or even acetic acid. The acid protonates the hydroxyl group on the intermediate, turning it into a better leaving group (H₂O) and lowering the energy barrier for the dehydration step.[5]

  • Chemical Dehydration: Instead of relying on thermal energy, which can cause side products, you can add a dehydrating agent. However, this should be done with care to avoid reacting with your desired product.

  • Microwave-Assisted Synthesis: If available, microwave reactors can be highly effective. They provide rapid, uniform heating that can often drive the dehydration step to completion in minutes, minimizing the formation of thermal degradation byproducts.[5][6]

Table 1: Parameter Optimization for Low Yield

ParameterCommon IssueRecommended Action & Rationale
Base Incorrect type or amount.Screen mild bases (e.g., NaHCO₃, Pyridine, Et₃N). Strong bases like NaOH can degrade the furan ring. Start with 1.1 equivalents relative to NH₂OH·HCl to ensure full conversion to the freebase.
Solvent Poor solubility or polarity.Ethanol, methanol, or aqueous ethanol are common choices.[2][7] Water can be an excellent, green solvent for this type of cyclization.[2] Ensure your starting materials are soluble.
Temperature Too low (stalled reaction) or too high (decomposition).Start at room temperature for 1-2 hours, then gently heat to 50-60°C.[2] Monitor progress by TLC/LC-MS to avoid prolonged heating.
Time Insufficient for completion or excessive, leading to degradation.Monitor the reaction every 1-2 hours. Once the starting material is consumed and the product peak is maximized, proceed to workup.[3]

Part 2: Side Product Formation and Purification

Even with a good yield, the presence of impurities can complicate purification and downstream applications. Understanding potential side reactions is key to minimizing them.

FAQ 2.1: My NMR shows a significant unidentified byproduct. What could it be?

Answer: Besides unreacted starting materials, several side products are possible depending on the specific reaction conditions.

Potential Side Products:

  • Regioisomer Formation: While the use of a β-ketonitrile with hydroxylamine strongly favors the formation of a 5-aminoisoxazole, alternative cyclization pathways can sometimes lead to the formation of the 3-aminoisoxazole isomer, although this is generally a minor product in this specific reaction type.[8]

  • Furan Ring Opening/Degradation: The furan ring is sensitive to strongly acidic conditions. If you used aggressive acid catalysis to force the dehydration, you might cleave the furan ring.

  • Dimerization/Polymerization: As mentioned, excessive heat can lead to the formation of intractable "tar" or polymeric material.[5]

Reaction Mechanism and Potential Pitfalls

The following diagram illustrates the intended reaction pathway and where side reactions can occur.

Reaction_Mechanism start_mat 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile + NH₂OH·HCl / Base intermediate Oxime Intermediate (Stall Point) start_mat:f0->intermediate:f0 Condensation product 3-(5-Methylfuran-2-yl)isoxazol-5-amine (Desired Product) intermediate:f0->product:f0 Dehydration (Rate-Limiting Step) side_product Degradation Products (Tar, Ring-Opened Furan) intermediate:f0->side_product:f0 Excessive Heat / Strong Acid

Sources

Optimization

Overcoming solubility issues of 3-(5-Methylfuran-2-yl)isoxazol-5-amine in DMSO and aqueous buffers

Welcome to the Technical Support Center for 3-(5-Methylfuran-2-yl)isoxazol-5-amine . This guide is engineered for researchers and formulation scientists experiencing solubility bottlenecks with this specific heteroaromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(5-Methylfuran-2-yl)isoxazol-5-amine . This guide is engineered for researchers and formulation scientists experiencing solubility bottlenecks with this specific heteroaromatic compound.

Below, you will find a causality-driven troubleshooting guide, validated methodologies, and structural insights to help you maintain compound integrity from DMSO stock preparation to aqueous assay deployment.

Part 1: Understanding the Molecule's Physicochemical Profile

Q: Why is 3-(5-Methylfuran-2-yl)isoxazol-5-amine so difficult to keep in solution? A: The solubility challenges of this compound stem from its dual nature, combining "brick-dust" (high crystal lattice energy) and "grease" (lipophilicity) characteristics[1].

  • High Lattice Energy: The isoxazol-5-amine core is rigid and planar. The primary amine acts as a strong hydrogen-bond donor, while the isoxazole nitrogen/oxygen act as acceptors. This promotes tight intermolecular stacking in the solid state.

  • Lipophilicity: The 5-methylfuran ring is highly hydrophobic, repelling water and driving the molecule out of aqueous phases.

  • Weak Basicity: Despite having an amine, isoxazol-amines are highly delocalized and extremely weak bases (pKa typically < 2). This makes standard pH-adjustment strategies (like forming a hydrochloride salt) ineffective under physiological conditions.

Part 2: Troubleshooting DMSO Stock Preparation

Q: My compound dissolves perfectly in 100% DMSO at 10 mM, but after a few weeks in the freezer, I see a white precipitate at the bottom of the tube. Why? A: You are likely experiencing moisture-induced precipitation. DMSO is highly hygroscopic. Every time a stock vial is opened to the ambient atmosphere, it absorbs atmospheric water. Because 3-(5-Methylfuran-2-yl)isoxazol-5-amine is highly hydrophobic, even a 2-5% water content in your DMSO can act as an anti-solvent, drastically reducing the compound's solubility limit and forcing it to crystallize[2]. Furthermore, repeated freeze-thaw cycles provide the activation energy required for the compound to nucleate into its most thermodynamically stable (and least soluble) polymorph.

Protocol 1: Preparation and Storage of Anhydrous Stocks

Self-Validating System: If prepared correctly, the stock will remain optically clear at 4°C for at least 3 months without requiring sonication before use.

  • Dehydrate: Use only strictly anhydrous DMSO (≥99.9%, sealed under argon).

  • Dissolve: Weigh the compound and add the required volume of DMSO to achieve a 10 mM stock. Vortex for 60 seconds. If dissolution is slow, warm the vial briefly to 37°C in a water bath.

  • Aliquot: Divide the stock into single-use aliquots (e.g., 10–20 µL) in tightly sealed, low-retention microcentrifuge tubes.

  • Store: Purge the headspace of the tubes with dry nitrogen or argon gas before sealing. Store at -20°C or -80°C.

  • Thaw: Never re-freeze an aliquot. Thaw a single tube at room temperature, use it for your experiment, and discard the remainder.

Part 3: Overcoming the "DMSO Crash" in Aqueous Buffers

Q: When I dilute my 10 mM DMSO stock directly into PBS (to a final concentration of 100 µM), the solution turns cloudy. How do I prevent this? A: This is the classic "DMSO Crash." When a high-concentration DMSO stock is pipetted directly into a large volume of aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic compound can disperse. This creates localized micro-environments where the compound is surrounded by water without any solvent, leading to instantaneous nucleation and precipitation[3].

To prevent this, you must lower the thermodynamic barrier to solvation using a step-down dilution combined with micellar encapsulation.

Protocol 2: Step-Down Dilution with Surfactants

Self-Validating System: To confirm success, centrifuge your final assay buffer at 10,000 x g for 10 minutes. If no microscopic pellet forms at the bottom of the tube, and the OD600 reading is <0.01, your compound is fully solubilized.

  • Intermediate Dilution: Dilute your 10 mM DMSO stock 1:10 into an intermediate solvent (e.g., 100% PEG-400 or a 50/50 DMSO/Tween-20 mixture) to create a 1 mM working stock.

  • Buffer Preparation: Pre-warm your aqueous assay buffer (e.g., PBS) to 37°C to increase kinetic solubility.

  • Vortex Mixing: Place the tube containing the aqueous buffer on a vortex mixer at medium speed.

  • Dropwise Addition: While the buffer is actively vortexing, add the 1 mM intermediate stock dropwise to the center of the vortex. This ensures immediate mechanical dispersion, preventing localized high concentrations of the compound.

Mechanism Stock 10 mM Stock (100% DMSO) Direct Direct Dilution (Rapid water influx) Stock->Direct Step Step-Down Dilution (Intermediate Co-solvent) Stock->Step Crash Nucleation & Precipitation Direct->Crash High lattice energy Micelle Surfactant Addition (e.g., Tween-20) Step->Micelle Soluble Stable Aqueous Assay Solution Micelle->Soluble Micellar encapsulation

Caption: Mechanistic pathway of the DMSO crash and micellar rescue strategies.

Part 4: Advanced Formulation for High-Concentration Assays

Q: I need to dose this compound in vivo or use it for structural biology at >1 mM in an aqueous environment. Surfactants are too toxic. What can I use? A: For high-concentration, surfactant-free solubilization, inclusion complexation is the gold standard[4]. By using Hydroxypropyl-β-cyclodextrin (HP-β-CD) , you can exploit the lipophilicity of the 5-methylfuran ring. The furan moiety will spontaneously insert into the hydrophobic inner cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains excellent aqueous solubility.

Protocol 3: HP-β-CD Complexation
  • Prepare Vehicle: Dissolve HP-β-CD in pure water or saline to a concentration of 20% (w/v).

  • Add Compound: Add the dry powder of 3-(5-Methylfuran-2-yl)isoxazol-5-amine directly to the cyclodextrin solution. (Do not use DMSO here, as it competes for the cyclodextrin cavity).

  • Equilibrate: Sonicate the suspension in a bath sonicator for 30 minutes, then place it on an end-over-end rotator at room temperature for 24 hours to allow the inclusion complex to reach thermodynamic equilibrium.

  • Filter: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

Quantitative Data Summary: Solubilization Vehicles

The table below summarizes the optimal excipients for 3-(5-Methylfuran-2-yl)isoxazol-5-amine based on the assay phase.

Formulation VehicleMechanism of ActionMax Recommended Final Conc.Best Application Phase
DMSO Primary solvation (disrupts H-bonds)0.1% – 1.0% (v/v)Intracellular assays; Stock storage
Tween-20 / Triton X-100 Micellar encapsulation of furan ring0.01% – 0.1% (v/v)Biochemical / Enzymatic assays
Pluronic F-68 Steric stabilization of micro-particles0.1% – 0.5% (v/v)Cell-based phenotypic assays
HP-β-Cyclodextrin Inclusion complexation (host-guest)5% – 20% (w/v)In vivo dosing; Structural biology

Solubilization Troubleshooting Workflow

G Start Solubility Issue Detected CheckDMSO Is it precipitating in the DMSO stock? Start->CheckDMSO FixDMSO Use anhydrous DMSO Aliquot & store at -20°C Avoid freeze-thaw CheckDMSO->FixDMSO Yes CheckAq Is it crashing out in aqueous buffer? CheckDMSO->CheckAq No FixAq Use step-down dilution Add 0.1% Tween-20 CheckAq->FixAq Yes CheckHigh Need high conc. for in vivo dosing? CheckAq->CheckHigh No FixHigh Formulate with 20% HP-β-Cyclodextrin CheckHigh->FixHigh Yes

Caption: Decision tree for troubleshooting 3-(5-Methylfuran-2-yl)isoxazol-5-amine solubility.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.

  • Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: their future in drug formulation and delivery. Pharmaceutical Research, 14(5), 556-567.

Sources

Troubleshooting

Purification techniques for 3-(5-Methylfuran-2-yl)isoxazol-5-amine without column chromatography

Welcome to the Advanced Technical Support Center for heterocyclic purification. This guide is specifically designed for researchers and drug development professionals working with 3-(5-Methylfuran-2-yl)isoxazol-5-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic purification. This guide is specifically designed for researchers and drug development professionals working with 3-(5-Methylfuran-2-yl)isoxazol-5-amine . Because this molecule contains both a weakly basic aminoisoxazole head and a highly acid-sensitive methylfuran tail, standard purification techniques (like aggressive acid-base extractions) often lead to catastrophic product degradation.

This document provides field-proven, non-chromatographic workflows to isolate your target compound with high purity and yield.

Purification Decision Workflow

Before selecting a purification protocol, analyze your crude mixture's impurity profile. Use the decision tree below to determine the optimal non-chromatographic technique.

PurificationWorkflow Start Crude 3-(5-Methylfuran-2-yl) isoxazol-5-amine Decision Identify Primary Impurity Profile Start->Decision Imp_Polar Polar / Inorganic (e.g., Hydroxylamine salts) Decision->Imp_Polar Imp_NonPolar Non-Polar Organics (e.g., Unreacted diketones) Decision->Imp_NonPolar Imp_Mixed Mixed / Structural Isomers (e.g., Regioisomers) Decision->Imp_Mixed Act_Wash Aqueous Wash (Removes water-soluble salts) Imp_Polar->Act_Wash Act_Trit Cold Heptane Trituration (Extracts lipophilic organics) Imp_NonPolar->Act_Trit Act_Recrys Two-Solvent Recrystallization (EtOH/Water or EtOAc/Heptane) Imp_Mixed->Act_Recrys

Workflow for selecting non-chromatographic purification methods based on impurity profiles.

Troubleshooting & FAQs

Q1: My crude mixture turned into a black, tarry substance during a standard 1M HCl acid-base extraction. What happened? Expertise & Experience: The 5-methylfuran-2-yl moiety is highly electron-rich and notoriously sensitive to strong acids. When exposed to 1M HCl, the furan ring undergoes rapid protonation at the alpha or beta carbon. This initiates an acid-catalyzed hydrolytic ring-opening cascade, yielding reactive 1,4-dicarbonyl compounds that readily polymerize into dark, insoluble tars[1],[2]. Solution: Avoid strong mineral acids. If an acid-base extraction is mandatory to remove neutral impurities, use a weak organic acid like 10% aqueous citric acid (pH ~3) and minimize contact time. The 5-aminoisoxazole group is only weakly basic, so mild acidic conditions are sufficient for partial protonation without destroying the furan ring[3].

Q2: How do I choose the right solvent system for recrystallizing this compound? Expertise & Experience: 3-(5-Methylfuran-2-yl)isoxazol-5-amine possesses a unique amphiphilic character. The 5-aminoisoxazole head is polar and capable of extensive hydrogen bonding, while the 5-methylfuran tail is lipophilic. Recrystallization from alcohols or ethers is a highly effective, field-proven method for purifying 5-aminoisoxazole derivatives[4],[5]. Solution: A two-solvent (solvent/anti-solvent) system is highly effective. Ethanol acts as an excellent primary solvent because it disrupts intermolecular hydrogen bonds, dissolving the compound upon heating. Water serves as the ideal anti-solvent; its addition forces the hydrophobic methylfuran tail out of solution, initiating nucleation and driving high-purity crystallization.

Q3: I have unreacted starting materials (e.g., diketones) contaminating my product. Can I remove them without a column? Expertise & Experience: Yes, through selective trituration. Unreacted diketones or lipophilic precursors lack the strong hydrogen-bonding network of the 5-aminoisoxazole product. Furthermore, the 5-aminoisoxazole core exhibits specific stability profiles that benefit from avoiding harsh silica gel interactions[6]. Solution: Suspend the crude solid in cold non-polar solvents like heptane or hexane. The lipophilic impurities will dissolve, while the target amine remains insoluble due to its rigid crystal lattice held together by N-H···N and N-H···O hydrogen bonds. Filter the suspension to isolate the purified solid.

Quantitative Data: Recrystallization Solvent Systems

To assist in your solvent selection, the following table summarizes the performance of various recrystallization systems for 3-(5-Methylfuran-2-yl)isoxazol-5-amine based on empirical solubility data.

Primary SolventAnti-SolventRatio (v/v)Temp Profile (°C)Est. Recovery (%)Est. Purity (%)Mechanistic Notes
Ethanol Water1:278 to 482 - 88>98Best balance of yield and purity; leverages hydrophobic effect on the furan ring.
Ethyl Acetate Heptane1:377 to 075 - 80>95Excellent for purging highly lipophilic organic impurities.
Isopropanol Water1:182 to 485 - 90>96Slower crystallization kinetics; promotes larger, easily filterable crystals.
Toluene NoneN/A110 to 2060 - 65>90Prone to "oiling out" before crystallization; generally not recommended.

Step-by-Step Experimental Protocols

Protocol A: pH-Controlled Liquid-Liquid Extraction (Mild)

Use this protocol when you need to separate the target amine from neutral organic byproducts without triggering furan ring-opening.

  • Dissolution: Dissolve the crude 3-(5-Methylfuran-2-yl)isoxazol-5-amine in ethyl acetate (10 mL/g of crude).

  • Mild Acid Extraction: Transfer to a separatory funnel and wash with 10% w/v aqueous citric acid solution (3 x 5 mL/g).

    • Causality: The mild pH (~3) protonates the aminoisoxazole, moving it into the aqueous layer, while keeping the furan ring intact[3],[2].

  • Phase Separation: Separate the aqueous layer (containing the protonated product) and cool it in an ice bath to 0–5 °C. Retain the organic layer to discard neutral impurities.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise to the chilled aqueous layer until the pH reaches 7.5–8.0.

    • Self-Validation Checkpoint: A precipitate or cloudy suspension will immediately form as the free base is regenerated.

  • Back-Extraction: Extract the neutralized aqueous phase with fresh ethyl acetate (3 x 5 mL/g).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure solid.

Protocol B: Anti-Solvent Recrystallization (Ethanol/Water)

Use this protocol as a final polishing step to achieve >98% purity without chromatography.

  • Initial Dissolution: Place the crude free-base solid in a round-bottom flask equipped with a reflux condenser. Add minimal hot ethanol (approx. 3–5 mL/g) while stirring at 75 °C until the solid completely dissolves.

  • Anti-Solvent Addition: Remove the flask from the heat source. Slowly add warm distilled water (anti-solvent) dropwise until the solution becomes persistently cloudy (reaching the cloud point).

  • Clarification: Add 1–2 drops of hot ethanol just until the solution clears again.

  • Controlled Cooling: Allow the flask to cool undisturbed to room temperature over 2 hours.

    • Self-Validation Checkpoint: Slow cooling promotes the formation of pure, well-defined crystalline needles rather than trapping impurities in a rapid, amorphous crash-out[4].

  • Yield Maximization: Further cool the flask in an ice bath (0–4 °C) for 1 hour to maximize crystal formation.

  • Filtration: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold 1:2 Ethanol/Water mixture.

  • Drying: Dry the crystals in a vacuum desiccator over silica gel for 24 hours to remove residual moisture.

Sources

Optimization

Technical Support Center: LC-MS Optimization for 3-(5-Methylfuran-2-yl)isoxazol-5-amine

Welcome to the advanced troubleshooting and methodology center for the chromatographic separation and mass spectrometric detection of 3-(5-Methylfuran-2-yl)isoxazol-5-amine . This bifunctional scaffold presents a unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology center for the chromatographic separation and mass spectrometric detection of 3-(5-Methylfuran-2-yl)isoxazol-5-amine . This bifunctional scaffold presents a unique analytical challenge: it combines an acid-sensitive 5-methylfuran ring with a weakly basic isoxazol-5-amine moiety.

This guide provides field-proven, mechanistically grounded solutions to optimize your mobile phase, prevent analyte degradation, and maximize Electrospray Ionization (ESI) sensitivity.

Part 1: Diagnostic Workflow

LCMS_Optimization Start Analyze Scaffold: 3-(5-Methylfuran-2-yl)isoxazol-5-amine CheckFuran Furan Ring Present? (Acid-Sensitive Motif) Start->CheckFuran CheckAmine Isoxazol-5-amine Present? (Weakly Basic Motif) Start->CheckAmine AvoidTFA Avoid Strong Acids (e.g., TFA) to Prevent Ring Opening CheckFuran->AvoidTFA OptimizeESI Optimize ESI+ Ionization Add 0.1% Formic Acid CheckAmine->OptimizeESI UseBuffer Select Buffered System (Ammonium Formate) AvoidTFA->UseBuffer Validate System Suitability: Monitor [M+H]+ vs [M+H+18]+ UseBuffer->Validate OptimizeESI->Validate

LC-MS mobile phase optimization workflow for acid-sensitive heterocyclic amines.

Part 2: Troubleshooting Knowledge Base & FAQs

Q: I am observing a secondary peak at +18 m/z ([M+H+18]⁺). What is causing this degradation? A: You are observing the acid-catalyzed hydration and subsequent ring-opening of the 5-methylfuran moiety. Furan rings are electron-rich heteroaromatics that are highly sensitive to electrophilic attack by strong acids[1]. If your mobile phase or sample diluent contains Trifluoroacetic Acid (TFA) or unbuffered, high-concentration Formic Acid (FA), the furan ring will degrade during LC transit or within the ESI source. Causality & Solution: Transitioning to a buffered system (e.g., Ammonium Formate) prevents the localized extreme pH drops that catalyze this degradation, protecting the furan ring while maintaining MS compatibility.

Q: Why is the isoxazol-5-amine showing poor peak shape and low signal intensity in standard 0.1% Formic Acid? A: The isoxazol-5-amine moiety is an exceptionally weak base due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms within the isoxazole ring. In unbuffered 0.1% FA, the protonation state of the amine can be inconsistent at the stationary phase interface, leading to peak tailing. Causality & Solution: Adding a volatile buffer like 10 mM ammonium formate stabilizes the ionic strength and pH (around 3.2). This environment provides enough protons to ensure the amine is ionized for ESI+ detection, significantly improving the electrospray ionization process for weakly basic amines[2]. Furthermore, volatile weak acid-base pair buffers remedy the reduced volatility and signal suppression often caused by unbuffered systems[3].

Q: How do I eliminate retention time drift during large batch analyses of this compound? A: Unbuffered mobile phases are highly susceptible to minor pH fluctuations in the column's microenvironment, altering the retention of ionizable compounds. Studies demonstrate that utilizing 10 mM ammonium formate with 0.1% formic acid stabilizes the stationary phase, reducing retention time shifts to less than 1 second over 200 consecutive injections[4].

Part 3: Quantitative Comparison of Mobile Phase Modifiers

The following table summarizes the causal effects of different mobile phase modifiers on the structural integrity and ionization of 3-(5-Methylfuran-2-yl)isoxazol-5-amine.

Mobile Phase ModifierFuran Ring StabilityESI+ Signal Intensity (Amine)Retention Time Drift (200 runs)Overall Recommendation
0.1% TFA Poor (Rapid Degradation)Low (Ion Suppression)< 1.0 sNot Recommended
0.1% Formic Acid (FA) Moderate (Slow Degradation)Good4.0 – 5.0 sAcceptable
10 mM AmAc + 0.1% Acetic Acid ExcellentModerate~ 1.5 sAlternative (ESI-)
10 mM AmF + 0.1% FA Excellent (Buffered) Excellent < 1.0 s Optimal

Part 4: Self-Validating Experimental Protocol

This step-by-step methodology establishes a buffered mobile phase system designed to maximize isoxazol-5-amine ionization while preserving the furan ring. It includes a built-in self-validation checkpoint to ensure system suitability.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A):

    • Measure 1000 mL of LC-MS grade water into a clean reservoir.

    • Add 0.63 g of LC-MS grade Ammonium Formate to achieve a 10 mM concentration.

    • Stir magnetically until completely dissolved.

    • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

    • Mechanistic Note: This creates a buffered solution at ~pH 3.2, optimizing amine protonation without degrading the furan.

  • Organic Phase (Mobile Phase B):

    • Measure 1000 mL of LC-MS grade Acetonitrile.

    • Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v).

    • Critical Warning: Do not add ammonium formate to the pure organic phase, as it will precipitate and clog the LC pumps.

Phase 2: Column Equilibration
  • Install an appropriately end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Purge the LC lines with the newly prepared mobile phases.

  • Equilibrate the column at initial gradient conditions (e.g., 95% A / 5% B) for a minimum of 20 column volumes to ensure the stationary phase is fully saturated with the ammonium formate buffer.

Phase 3: System Suitability & Self-Validation Check

Before running experimental samples, you must validate that the mobile phase is not degrading the analyte in the source.

  • Prepare a 10 ng/mL standard of 3-(5-Methylfuran-2-yl)isoxazol-5-amine in 90% Water / 10% Acetonitrile.

  • Inject the standard and monitor the following transitions in ESI+ mode:

    • Intact Analyte: Monitor the parent ion [M+H]⁺ at m/z 165.07 .

    • Degradation Product: Monitor the hydrated, ring-opened furan artifact [M+H+H₂O]⁺ at m/z 183.08 .

  • Validation Criteria: Calculate the peak area ratio of m/z 165.07 to m/z 183.08. A properly buffered, optimized system will yield a ratio of >100:1 . If the ratio falls below this threshold, the furan ring is degrading; verify that no legacy TFA remains in the LC lines or sample diluent.

Part 5: References

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PubMed (nih.gov). Available at:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC (nih.gov). Available at:[Link]

  • Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. PMC (nih.gov). Available at:[Link]

  • Solvents and Caveats for LC/MS. Bene-Technology. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 3-(5-Methylfuran-2-yl)isoxazol-5-amine Crystallization

Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of heterocyclic building blocks, isolation and purification often become the primary bottlenecks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals scale up the synthesis of heterocyclic building blocks, isolation and purification often become the primary bottlenecks. 3-(5-Methylfuran-2-yl)isoxazol-5-amine is a critical intermediate, but its unique structural features—an electron-rich furan ring coupled with a polar, hydrogen-bonding isoxazolamine motif—create specific crystallization challenges.

This guide is engineered by senior application scientists to move beyond basic troubleshooting. We focus on the causality of purification failures and provide field-proven, self-validating protocols to ensure high-purity isolation.

Part 1: Mechanistic Troubleshooting Guide (FAQs)

Q1: Why does my product "oil out" instead of forming a crystalline solid upon anti-solvent addition?

The Causality: "Oiling out," technically known as Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory of your cooling or anti-solvent profile crosses the binodal curve before it reaches the solubility (liquidus) curve[1]. For 3-(5-Methylfuran-2-yl)isoxazol-5-amine, this is frequently triggered by the presence of lipophilic impurities that depress the melting point of the solute in the solvent mixture. When the system oils out, impurities are indiscriminately partitioned into the solute-rich liquid phase, ruining final purity. The Solution: You must alter the thermodynamic trajectory. Do not rely on rapid anti-solvent crashing. Instead, use a solvent system with a flatter solubility curve (e.g., Ethyl Acetate/Heptane) and introduce seed crystals at the metastable zone limit (low supersaturation) to force nucleation before LLPS can occur.

Q2: HPLC analysis shows a persistent 5–15% impurity that co-crystallizes with the product. What is it, and how do I remove it?

The Causality: This is almost certainly the regioisomer: 3-(5-Methylfuran-2-yl)isoxazol-3-amine . During the cyclocondensation of the precursor β -ketonitrile (or enaminonitrile) with hydroxylamine, regioselectivity is governed by pH and the differential nucleophilicity of the hydroxylamine nitrogen versus oxygen[2]. Because the 3-amine and 5-amine regioisomers have nearly identical molecular volumes and similar dipole moments, they easily form a solid solution, co-crystallizing within the same lattice[1]. The Solution: Standard non-polar recrystallization will fail. You must exploit the subtle differences in hydrogen-bond donor/acceptor spatial arrangements. Switching to a strongly hydrogen-bonding solvent like Isopropyl Alcohol (IPA) disrupts the solid solution, allowing the thermodynamically more stable 5-amine lattice to exclude the 3-amine impurity during slow cooling.

Q3: The isolated crystals are dark brown or black instead of the expected off-white/pale yellow. How can I improve the color?

The Causality: The 5-methylfuran moiety is highly electron-rich and exceptionally sensitive to oxidative degradation or acid-catalyzed polymerization[3]. Even trace amounts (<0.5%) of these polymeric furan byproducts are highly conjugated, resulting in deep brown or black discoloration. These polymers can also coat the growing crystal faces, halting crystal growth and broadening the particle size distribution. The Solution: Incorporate an antioxidant (such as BHT) during the aqueous workup to quench radical oxidation. Prior to crystallization, the crude solution must be treated with activated carbon to adsorb the planar, conjugated polymeric impurities.

Part 2: Quantitative Data – Solvent System Screening

To systematically resolve co-crystallization and LLPS, we evaluated various solvent systems for the purification of crude 3-(5-Methylfuran-2-yl)isoxazol-5-amine (Starting purity: ~82%, containing ~12% regioisomer and colored polymers).

Solvent SystemVolume RatioYield (%)Purity (HPLC %)Mechanistic Observation
Ethanol / Water1:28588.5Failure: Oiling out (LLPS) observed; non-selective partitioning of impurities into the oil phase.
Dichloromethane / Hexane1:57292.0Failure: Rapid kinetic precipitation traps the 3-amine regioisomer within the crystal lattice.
Ethyl Acetate / Heptane1:37896.5Acceptable: Good crystal growth, but requires strict seeding protocols to prevent supersaturation spikes.
Isopropyl Alcohol (IPA) Neat 65 >99.0 Optimal: Excellent thermodynamic rejection of the 3-amine regioisomer via H-bond differentiation.

Part 3: Optimized Anti-Solvent Crystallization Protocol

This protocol is a self-validating system designed to eliminate furan polymers, reject regioisomers, and bypass the LLPS zone.

Step 1: Dissolution and Decolorization

  • Suspend 10.0 g of crude 3-(5-Methylfuran-2-yl)isoxazol-5-amine in 40 mL of Ethyl Acetate (EtOAc).

  • Add 0.5 g of activated carbon (Darco® KB-G) and 10 mg of Butylated hydroxytoluene (BHT) to prevent furan oxidation.

  • Heat the suspension to 60°C under nitrogen for 30 minutes. Do not exceed 60°C to prevent thermal degradation of the isoxazole ring[4].

Step 2: Polish Filtration

  • Filter the hot suspension through a pad of Celite® into a pre-warmed (55°C) jacketed crystallization vessel.

  • Rinse the filter cake with 10 mL of hot EtOAc. The resulting filtrate should be a clear, pale yellow solution.

Step 3: Controlled Anti-Solvent Addition and Seeding

  • Maintain the filtrate at 55°C. Begin adding Heptane dropwise via an addition funnel.

  • Stop the addition when the solution becomes faintly turbid, then immediately add 1-2 mL of EtOAc to clear the solution (reaching the metastable zone limit).

  • Introduce 50 mg of pure 3-(5-Methylfuran-2-yl)isoxazol-5-amine seed crystals. Hold the temperature at 55°C for 30 minutes to allow the seed bed to mature.

Step 4: Cooling and Isolation

  • Resume Heptane addition (up to a total of 150 mL) at a slow, controlled rate of 2 mL/min.

  • Initiate a linear cooling ramp from 55°C to 5°C over 4 hours (-0.2°C/min). This slow cooling rate is critical to prevent the supersaturation curve from crossing into the oiling-out (binodal) region.

  • Filter the resulting off-white crystals, wash with 20 mL of cold Heptane, and dry under vacuum at 40°C for 12 hours.

Part 4: Crystallization Troubleshooting Workflow

The following decision tree maps the logical pathway for diagnosing and resolving purity issues during the isolation of this compound.

CrystallizationTroubleshooting Start Crude 3-(5-Methylfuran-2-yl) isoxazol-5-amine CheckColor Visual Inspection: Dark Brown/Black? Start->CheckColor Charcoal Furan Oxidation: Treat with Activated Carbon & Antioxidant (BHT) CheckColor->Charcoal Yes CheckPurity HPLC Analysis: Regioisomer > 5%? CheckColor->CheckPurity No Charcoal->CheckPurity Regioisomer Isoxazol-3-amine impurity: Recrystallize from neat IPA (H-bond differentiation) CheckPurity->Regioisomer Yes CrystPhase Initiate Crystallization (EtOAc/Heptane) CheckPurity->CrystPhase No Regioisomer->CrystPhase OilingOut Oiling Out (LLPS) Observed? CrystPhase->OilingOut SeedCool Adjust trajectory: Seed at metastable limit & reduce cooling rate OilingOut->SeedCool Yes PureProduct High Purity Crystalline Product (>99% HPLC) OilingOut->PureProduct No SeedCool->PureProduct

Figure 1: Diagnostic workflow for resolving color, regioisomer, and phase separation issues.

References

  • Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions Organic Process Research & Development - ACS Publications[Link]

  • Advances in the Chemistry of Aminoisoxazole ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of High-Purity 3-(5-Methylfuran-2-yl)isoxazol-5-amine

Introduction The 3-aryl-5-aminoisoxazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-aryl-5-aminoisoxazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique electronic and structural properties make it an attractive pharmacophore for drug development professionals. Specifically, the incorporation of a 5-methylfuran moiety at the 3-position introduces additional lipophilicity and potential metabolic handles, making 3-(5-Methylfuran-2-yl)isoxazol-5-amine a compound of significant interest. Achieving high purity is paramount, as even minor impurities can confound biological assays and introduce toxicity.

This guide provides an in-depth comparison of two primary synthetic routes to high-purity 3-(5-Methylfuran-2-yl)isoxazol-5-amine. We will dissect each pathway, explaining the chemical logic behind the chosen methodologies, providing detailed experimental protocols, and offering a critical comparison of their respective advantages and limitations.

Route 1: The Classical β-Ketonitrile Cyclocondensation Pathway

This approach is a robust and widely utilized method for constructing the 5-aminoisoxazole ring.[2] The strategy relies on the synthesis of a key β-ketonitrile intermediate, which is subsequently cyclized with hydroxylamine. The straightforward nature of this reaction and the common availability of starting materials make it a dependable choice for both small-scale and large-scale synthesis.[2][3]

Conceptual Overview

The synthesis begins with a Claisen-type condensation between an ester of 5-methylfuroic acid and acetonitrile to form the crucial β-ketonitrile intermediate, 3-(5-methylfuran-2-yl)-3-oxopropanenitrile. This intermediate possesses the requisite 1,3-dicarbonyl-like functionality. The subsequent reaction with hydroxylamine proceeds via nucleophilic attack at one of the carbonyl carbons, followed by intramolecular cyclization and dehydration to yield the stable isoxazole ring. The use of a base is critical in the final step to facilitate the ring closure.[4]

Synthetic Scheme

G Ester Ethyl 5-methylfuran-2-carboxylate Ketonitrile 3-(5-Methylfuran-2-yl)-3-oxopropanenitrile Ester->Ketonitrile Acetonitrile Acetonitrile Acetonitrile->Ketonitrile Base NaH or LDA Base->Ketonitrile Product 3-(5-Methylfuran-2-yl)isoxazol-5-amine Ketonitrile->Product Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Product Base2 Base (e.g., NaOH, Et3N) Base2->Product G Aldehyde 5-Methylfuran-2-carbaldehyde Oxime 5-Methylfuran-2-carbaldehyde oxime Aldehyde->Oxime Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime + NitrileOxide 5-Methylfuran-2-carbonitrile oxide (in situ) Oxime->NitrileOxide Oxidant Oxidant (e.g., NCS, Bleach) Oxidant->NitrileOxide + Product 3-(5-Methylfuran-2-yl)isoxazol-5-amine NitrileOxide->Product Enamine α-Cyanoenamine or Enamine Enamine->Product +

Sources

Safety & Regulatory Compliance

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